molecular formula C18H24N4O2 B2473629 2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 2380008-90-0

2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2473629
CAS No.: 2380008-90-0
M. Wt: 328.416
InChI Key: PMFHMJYIIICPAR-UHFFFAOYSA-N
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Description

2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The piperidine and pyrrolidine moieties are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the quinazolinone core or the piperidine and pyrrolidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative.

Scientific Research Applications

2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely studied for their pharmacological properties.

    Quinazolinone Derivatives: Other quinazolinone-based compounds are also of interest due to their diverse biological activities.

Uniqueness

What sets 2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-20-17(24)15-4-2-3-5-16(15)19-18(20)21-9-6-13(7-10-21)22-11-8-14(23)12-22/h2-5,13-14,23H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFHMJYIIICPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)N4CCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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